3-Chloro-2-fluoro-6-bromobenzonitrile
Overview
Description
3-Chloro-2-fluoro-6-bromobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-bromobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, selective bromination and fluorination can be achieved using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (Cl, F, Br) can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling reactions: Palladium catalysts with boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
3-Chloro-2-fluoro-6-bromobenzonitrile has several applications in scientific research:
Organic synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material science: It is used in the development of advanced materials with specific properties.
Pharmaceutical research: The compound is investigated for its potential as an intermediate in drug synthesis.
Chemical biology: It is used in studies involving enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-bromobenzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic ring, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain halogenation reactions.
2-Chloro-6-fluorobenzonitrile: Lacks the bromine atom and has different substitution patterns, affecting its reactivity and applications.
3-Bromo-2-chlorobenzonitrile: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
3-Chloro-2-fluoro-6-bromobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
6-bromo-3-chloro-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBMSOXIOOFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275807 | |
Record name | Benzonitrile, 6-bromo-3-chloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779124-51-4 | |
Record name | Benzonitrile, 6-bromo-3-chloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 6-bromo-3-chloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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